molecular formula C25H25Br2NO2 B15016886 1-(4-Bromophenyl)-3-[(4-bromophenyl)amino]-3-(4-butoxyphenyl)propan-1-one

1-(4-Bromophenyl)-3-[(4-bromophenyl)amino]-3-(4-butoxyphenyl)propan-1-one

Cat. No.: B15016886
M. Wt: 531.3 g/mol
InChI Key: KFYPSYKIHSNZRJ-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-[(4-bromophenyl)amino]-3-(4-butoxyphenyl)propan-1-one is a complex organic compound characterized by the presence of bromine, amino, and butoxy functional groups attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-3-[(4-bromophenyl)amino]-3-(4-butoxyphenyl)propan-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of 4-bromophenylamine: This can be achieved by the bromination of aniline.

    Coupling Reaction: The 4-bromophenylamine is then coupled with 4-bromobenzaldehyde in the presence of a base to form an imine intermediate.

    Reduction: The imine intermediate is reduced to form the corresponding amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-3-[(4-bromophenyl)amino]-3-(4-butoxyphenyl)propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The bromine atoms can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or alkyl halides.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-Bromophenyl)-3-[(4-bromophenyl)amino]-3-(4-butoxyphenyl)propan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-[(4-bromophenyl)amino]-3-(4-butoxyphenyl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Bis(4-bromophenyl)amine: Similar structure but lacks the butoxy group.

    1-(4-Bromophenyl)piperidin-4-one: Contains a piperidine ring instead of the propanone backbone.

Uniqueness

1-(4-Bromophenyl)-3-[(4-bromophenyl)amino]-3-(4-butoxyphenyl)propan-1-one is unique due to the presence of the butoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties.

Properties

Molecular Formula

C25H25Br2NO2

Molecular Weight

531.3 g/mol

IUPAC Name

3-(4-bromoanilino)-1-(4-bromophenyl)-3-(4-butoxyphenyl)propan-1-one

InChI

InChI=1S/C25H25Br2NO2/c1-2-3-16-30-23-14-6-18(7-15-23)24(28-22-12-10-21(27)11-13-22)17-25(29)19-4-8-20(26)9-5-19/h4-15,24,28H,2-3,16-17H2,1H3

InChI Key

KFYPSYKIHSNZRJ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)Br)NC3=CC=C(C=C3)Br

Origin of Product

United States

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